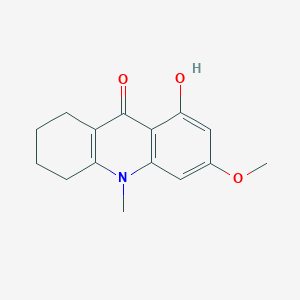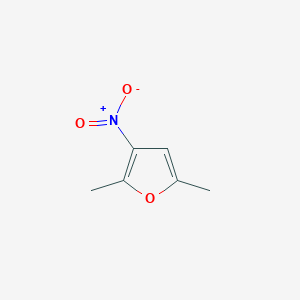
2,5-Dimethyl-3-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-nitrofuran is a heterocyclic organic compound belonging to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal applications. The compound features a furan ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-nitrofuran typically involves nitration of 2,5-dimethylfuran. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields the desired nitrofuran compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated furans.
Scientific Research Applications
2,5-Dimethyl-3-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-nitrofuran involves the reduction of the nitro group to reactive intermediates, which can interact with bacterial enzymes and DNA. These interactions inhibit essential bacterial processes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
Nitrofurantoin: Used to treat urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness: 2,5-Dimethyl-3-nitrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its dual methyl groups and nitro substitution make it a valuable compound for targeted antibacterial research and applications .
Properties
CAS No. |
61759-73-7 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2,5-dimethyl-3-nitrofuran |
InChI |
InChI=1S/C6H7NO3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 |
InChI Key |
DQJBDTSUWYXKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
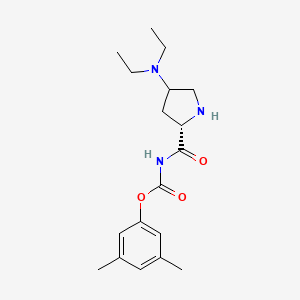
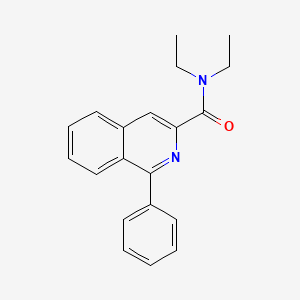
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
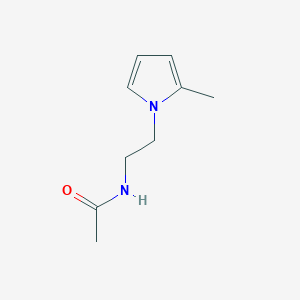

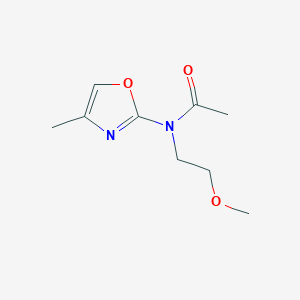
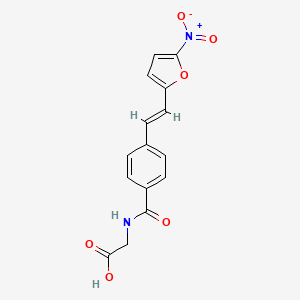
![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
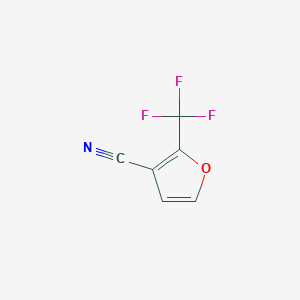
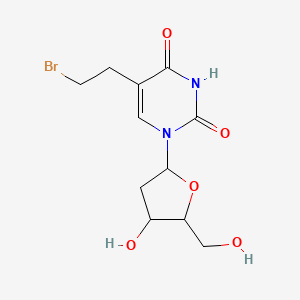
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
